molecular formula C28H34N2O3 B442386 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 371235-80-2

10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442386
CAS No.: 371235-80-2
M. Wt: 446.6g/mol
InChI Key: SWEXRNUITMYTMM-UHFFFAOYSA-N
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Description

10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzodiazepine family, which is widely studied for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This is typically achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Hexanoyl Group: This step involves the acylation of the benzodiazepine core using hexanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohols, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound may also interact with other pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

What sets 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the hexanoyl and methoxy groups can influence its lipophilicity, receptor binding affinity, and overall biological activity.

Properties

CAS No.

371235-80-2

Molecular Formula

C28H34N2O3

Molecular Weight

446.6g/mol

IUPAC Name

5-hexanoyl-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O3/c1-5-6-7-15-25(32)30-23-14-9-8-13-21(23)29-22-17-28(2,3)18-24(31)26(22)27(30)19-11-10-12-20(16-19)33-4/h8-14,16,27,29H,5-7,15,17-18H2,1-4H3

InChI Key

SWEXRNUITMYTMM-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC

Origin of Product

United States

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